molecular formula C8H2Cl2N2 B106013 2,5-Dichloroisophthalonitrile CAS No. 109292-89-9

2,5-Dichloroisophthalonitrile

Cat. No.: B106013
CAS No.: 109292-89-9
M. Wt: 197.02 g/mol
InChI Key: CNHBUKOQNKTNEU-UHFFFAOYSA-N
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Description

2,5-Dichloroisophthalonitrile is a chemical compound belonging to the family of isophthalonitriles. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 210-212°C. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dichloroisophthalonitrile typically involves the chlorination of isophthalonitrile. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. This can include the use of continuous flow reactors and advanced purification methods such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloroisophthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Photodegradation: It can undergo photodegradation in the presence of light and certain catalysts, leading to the formation of degradation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted isophthalonitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of chlorinated benzoic acids.

    Reduction Products: Reduction typically yields partially or fully dechlorinated isophthalonitriles.

Scientific Research Applications

2,5-Dichloroisophthalonitrile has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Polymer Chemistry: The compound is utilized in the production of specialty polymers with unique properties.

    Materials Science: It is employed in the development of advanced materials with specific characteristics.

    Environmental Research: The compound is studied for its behavior and degradation in environmental systems.

Mechanism of Action

The mechanism of action of 2,5-Dichloroisophthalonitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent biological effects. The pathways involved in its action include:

    Electrophilic Attack: The chlorine atoms in the compound can undergo nucleophilic attack, leading to the formation of covalent adducts.

    Photodegradation Pathways: In the presence of light and catalysts, the compound can degrade into various products through photochemical reactions.

Comparison with Similar Compounds

2,5-Dichloroisophthalonitrile can be compared with other similar compounds such as:

    2,4-Dichloroisophthalonitrile: This compound has similar chemical properties but differs in the position of the chlorine atoms.

    2,6-Dichloroisophthalonitrile: Another isomer with chlorine atoms at different positions, leading to variations in reactivity and applications.

    Chlorothalonil: A related compound used as a fungicide, which undergoes similar degradation pathways.

Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other isomers may not be as effective.

Properties

IUPAC Name

2,5-dichlorobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHBUKOQNKTNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028289
Record name 2,5-Dichlorobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109292-89-9
Record name 2,5-Dichloro-1,3-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109292-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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